molecular formula C46H68NO8P B012028 Pphpc CAS No. 103625-33-8

Pphpc

Cat. No. B012028
M. Wt: 794 g/mol
InChI Key: YUSSRHTYLXAJFX-VQJSHJPSSA-N
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Description

Synthesis Analysis

The synthesis of PPPs and derivatives, such as poly(tetrahydropyrene) (PTHPy), involves polycondensation reactions starting from monomers like 2,7-dibromo-4,9-di-n-octyl-4,5,9,10-tetrahydropyrene. These reactions yield polymers that are soluble in common organic solvents, demonstrating a regular structure without inducing torsion about the aryl-aryl single bonds (Kreyenschmidt, Uckert, & Müllen, 1995). Additionally, soluble low molecular weight PPPs have been synthesized via Suzuki coupling, allowing for the separation into monodisperse fractions and analysis of their optical properties (Remmers, Müller, Martin, Räder, & Köhler, 1999).

Molecular Structure Analysis

The molecular structure of PPPs and derivatives like PTHPy is characterized by a regular structure with repeating units. For instance, PTHPy exhibits a monomodal molecular weight distribution with an average degree of polymerization indicating a regular structure. NMR and fluorescence spectrum analysis reveal the structural integrity and potential for light-emitting applications (Kreyenschmidt, Uckert, & Müllen, 1995).

Chemical Reactions and Properties

PPPs undergo various chemical reactions, including polycondensation and Suzuki coupling, to synthesize monodisperse fractions with specific properties. These reactions contribute to the diversity of PPPs and enable the tuning of their optical properties through the synthesis process (Remmers, Müller, Martin, Räder, & Köhler, 1999).

Physical Properties Analysis

PPPs are notable for their solubility in common organic solvents, high degree of polymerization, and stability. Their physical properties, such as molecular weight distribution and solubility, are crucial for their processing and application in devices. The fluorescence properties of PPPs, showing emission maxima shifts between solution and film states, highlight their potential for photonic applications (Kreyenschmidt, Uckert, & Müllen, 1995).

Chemical Properties Analysis

The chemical properties of PPPs, such as their optical absorption, emission spectra, and effective conjugation lengths, are key to understanding their utility in electronic and photonic devices. These properties can be finely tuned through the synthesis process, allowing for the design of materials with specific characteristics for targeted applications (Remmers, Müller, Martin, Räder, & Köhler, 1999).

Scientific Research Applications

  • Spatial Agent-Based Models : PPHPC is used as a conceptual model for studying spatial agent-based models. This includes providing a basis for tutorials, investigating statistical comparison strategies, and comparing different implementations (Fachada, 2015).

  • Materials Science : PPHPC, as poly(propylene carbonate), acts as a toughening agent for epoxy resins, enhancing their tensile strength and fracture toughness without affecting elongation (Huang et al., 1997).

  • Optogenetics : The BphP1-Q-PAS1 pair, involving Pphpc, allows for near-infrared-light-controlled transcription regulation systems and tridirectional protein targeting in multicomponent systems (Redchuk et al., 2017).

  • Construction and Engineering : Incorporating 0.2% PPHPC in the form of polypropylene fiber improves the internal connectivity of materials and reduces micro-structure deterioration after high temperatures, particularly in high-performance concrete (Fan, Du, & Shi, 2020).

  • High-Performance Computing : High-Performance Computing (HPC) modeling and simulation techniques, along with big data analytics, are widely used in scientific disciplines for fundamental questions and new discoveries (Skordas, 2019).

  • Environmental Science : The combination of geothermal heat pumps and permeable pavement systems (PPS) with PPHPC can provide high and stable pollutant removal efficiency with good energy efficiency ratios (Tota-Maharaj, Grabowiecki, & Scholz, 2009).

  • Chemical Engineering : GHPC has superior adsorption performance for removing sodium diclofenac from aqueous solutions, making it suitable for treating wastewater containing pharmaceuticals and personal care products (Youssef et al., 2020).

  • Integrated Human Protein-Protein Interaction Networks : The IHP-PING tool utilizes Pphpc-based resources to generate integrated human protein-protein interaction networks, enhancing the coverage and confidence in protein-protein interaction (PPI) mapping (Mazandu et al., 2020).

properties

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-(6-pyren-1-ylhexanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H68NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-19-25-43(48)52-35-41(36-54-56(50,51)53-34-33-47(2,3)4)55-44(49)26-20-17-18-22-37-27-28-40-30-29-38-23-21-24-39-31-32-42(37)46(40)45(38)39/h21,23-24,27-32,41H,5-20,22,25-26,33-36H2,1-4H3/t41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSSRHTYLXAJFX-VQJSHJPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H68NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40908531
Record name 3-(Hexadecanoyloxy)-2-{[6-(pyren-1-yl)hexanoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40908531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

794.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pphpc

CAS RN

103625-33-8
Record name 1-Palmitoyl-2-(pyren-1-yl)hexanoyl-sn-glycero-3-phosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103625338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Hexadecanoyloxy)-2-{[6-(pyren-1-yl)hexanoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40908531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
JYA Lehtonen, JM Holopainen, PKJ Kinnunen - Biochemistry, 1996 - ACS Publications
… PPHPC hydrolysis now became evident. With limiting [Ca 2+ ] preaggregated Aβ 1 - 42 enhanced the hydrolysis of both PPHPG as well as PPHPC … either PPHPG or PPHPC under the …
Number of citations: 85 pubs.acs.org
YN Fan, HX Du, LN Shi - IOP Conference Series: Earth and …, 2020 - iopscience.iop.org
… HPC is higher than PPHPC, and the porosity of HPC is about the same as PPHPC at 600℃. … increases first and then decreases, and the PPHPC shows a decreasing trend as a whole. …
Number of citations: 2 iopscience.iop.org
T Thuren, JA Virtanen, R Verger… - Biochimica et Biophysica …, 1987 - Elsevier
… A,, the snake venom enzyme preferred PPHPC as a substrate and it hydrolyzed PPHPG, PPHPM and PPHPS at 338, 33% and 67% respectively, of the rate recorded for PPHPC. …
Number of citations: 44 www.sciencedirect.com
M Rytömaa, P Mustonen, PK Kinnunen - Journal of Biological Chemistry, 1992 - Elsevier
… to hydrophobic we used PPHPC-egg PC liposomes … were containing 5 mol% PPHPC and lacking cardiolipin. lipid … egg PC liposomes containing 5 mol% PPHPC and 10 mol% …
Number of citations: 200 www.sciencedirect.com
T Thuren, JA Virtanen, PKJ Kinnunen - Chemistry and physics of lipids, 1986 - Elsevier
… They are in qualitative agreement with our earlier data for PPHPC [13] and 1-palmitoyl-2-… When compared with the compression isotherm of dipalmitoylphosphatidylcholine PPHPC …
Number of citations: 17 www.sciencedirect.com
T Thuren, JA Virtanen, PKJ Kinnunen - The Journal of membrane biology, 1986 - Springer
… In the absence of exogenous CaCl 2 polyamines inhibited the hydrolysis of PPHPC by phospholipase A2. The presence of 4mm CaCl 2 reversed this inhibition and a twofold activation …
Number of citations: 24 link.springer.com
P Mustonen, JA Virtanen, PJ Somerharju… - Biochemistry, 1987 - ACS Publications
… figure 3: Average relative fluoresence lifetimeof PPHPC as a function of cyst c concentration. The content of egg PA in the small unilamellar egg PC liposomes was either 30 (•) or 50 …
Number of citations: 128 pubs.acs.org
N Fachada, VV Lopes, RC Martins, AC Rosa - International Journal of …, 2017 - Springer
… In this paper we present a multithreaded Java implementation of the PPHPC ABM, with two … simulation reproducibility; and, (3) PPHPC is a valid reference model for comparing distinct …
Number of citations: 34 link.springer.com
N Fachada, VV Lopes, RC Martins, AC Rosa - PeerJ Computer Science, 2015 - peerj.com
… In this paper, we present PPHPC, a model which aims to serve as a standard in agent … output), also providing a canonical implementation of PPHPC. The paper serves as a complete …
Number of citations: 18 peerj.com
T Söderlund, JYA Lehtonen, JJ Sievi… - Chemistry and Physics of …, 1997 - Elsevier
… -sn-glycero-3-phosphocholine (PPHPC), sphingosine and stearylamine were purchased from … by their dry weight and that of PPHPC spectrophotometrically using the molar extinction …
Number of citations: 3 www.sciencedirect.com

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